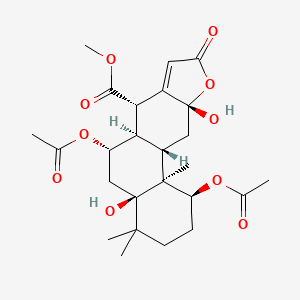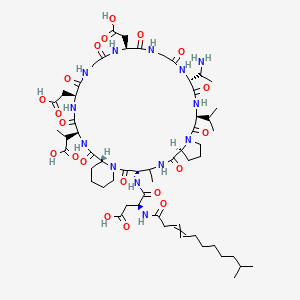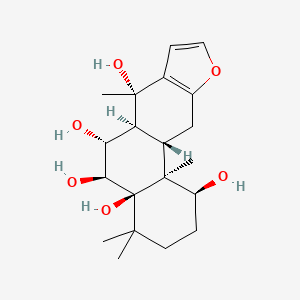
三角叶羊蹄甲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delta-Caesalpin is a natural product with significant biological potential It belongs to the genus Caesalpinia, which is known for its diverse range of secondary metabolites
科学研究应用
Delta-Caesalpin has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Delta-Caesalpin has shown potential in biological studies, particularly in understanding its effects on cellular processes.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
Mode of Action
It is known that compounds from the Caesalpinia genus, which Delta-Caesalpin belongs to, have antioxidant and anti-inflammatory properties . These compounds, including Delta-Caesalpin, may interact with their targets, leading to changes in cellular processes such as oxidative stress and inflammation . .
Biochemical Pathways
Delta-Caesalpin may affect various biochemical pathways. Compounds from the Caesalpinia genus have been reported to modulate oxidative, inflammatory, and apoptotic signaling pathways .
Result of Action
Compounds from the caesalpinia genus have been reported to reduce cardiac damage and enhance vasorelaxation . These effects may be attributed to their antioxidant and anti-inflammatory properties
未来方向
While delta-Caesalpin has been identified and its basic properties described, there is still much to learn about this compound. Future research could focus on elucidating its synthesis process, molecular structure, and mechanism of action. Additionally, its potential therapeutic applications, particularly in relation to diseases like cardiovascular diseases, could be explored .
生化分析
Biochemical Properties
Delta-Caesalpin plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several key enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Delta-Caesalpin also binds to specific proteins, such as heat shock proteins, influencing their function and stability. These interactions are crucial for maintaining cellular homeostasis and protecting cells from stress-induced damage.
Cellular Effects
Delta-Caesalpin exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways, such as the PI3K/Akt and MAPK pathways . Additionally, delta-Caesalpin influences gene expression by regulating transcription factors like NF-κB and AP-1, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . In normal cells, delta-Caesalpin enhances cellular metabolism by increasing the activity of mitochondrial enzymes, thereby boosting ATP production and overall cellular energy levels.
Molecular Mechanism
The molecular mechanism of delta-Caesalpin involves its binding interactions with various biomolecules. Delta-Caesalpin acts as an inhibitor of certain enzymes, such as topoisomerase II, by binding to their active sites and preventing their catalytic activity . This inhibition leads to the accumulation of DNA damage and the activation of cell death pathways. Additionally, delta-Caesalpin can activate specific signaling cascades by binding to cell surface receptors, triggering downstream effects that influence gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of delta-Caesalpin have been observed to change over time. Delta-Caesalpin is relatively stable under physiological conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that delta-Caesalpin can have sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of metabolic processes. These effects are crucial for understanding the potential therapeutic applications of delta-Caesalpin.
Dosage Effects in Animal Models
The effects of delta-Caesalpin vary with different dosages in animal models. At low doses, delta-Caesalpin has been shown to enhance cognitive function and memory retention in rodents . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with liver and kidney enzymes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Delta-Caesalpin is involved in several metabolic pathways, including the detoxification of reactive oxygen species (ROS) and the metabolism of xenobiotics . It interacts with enzymes such as superoxide dismutase and glutathione peroxidase, enhancing their activity and promoting the elimination of ROS. Additionally, delta-Caesalpin influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Delta-Caesalpin is transported and distributed within cells and tissues through specific transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Once inside the cell, delta-Caesalpin can bind to intracellular proteins, such as albumin, which facilitates its transport to various cellular compartments and tissues.
Subcellular Localization
The subcellular localization of delta-Caesalpin is essential for its activity and function. Delta-Caesalpin is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. These localizations are critical for its role in modulating cellular processes and maintaining cellular homeostasis.
准备方法
Synthetic Routes and Reaction Conditions
Delta-Caesalpin can be synthesized through organic synthesis methods. One common approach involves the condensation of specific diketones, followed by rearrangement to form mesylate, which can then be converted to steric acid . The synthesis process requires precise control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of delta-Caesalpin typically involves the extraction of the compound from natural sources, such as plants belonging to the genus Caesalpinia. The extraction process may include steps like solvent extraction, purification, and crystallization to isolate the compound in its pure form .
化学反应分析
Types of Reactions
Delta-Caesalpin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert delta-Caesalpin into its reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions of delta-Caesalpin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of delta-Caesalpin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
相似化合物的比较
Delta-Caesalpin can be compared with other similar compounds, such as:
Caesalpiniaphenol B-D: These compounds are isolated from the roots of Caesalpinia species and have similar biological activities.
Brazilin: Found in Caesalpinia sappan, brazilin shares some structural similarities with delta-Caesalpin and exhibits antioxidant and anti-inflammatory properties.
Sappanone A: Another compound from Caesalpinia sappan, known for its potential therapeutic applications.
Delta-Caesalpin stands out due to its unique chemical structure and diverse range of biological activities, making it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-17(2)7-5-13(21)18(3)11-9-12-10(6-8-26-12)19(4,24)14(11)15(22)16(23)20(17,18)25/h6,8,11,13-16,21-25H,5,7,9H2,1-4H3/t11-,13-,14-,15+,16-,18-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXXTJMWLNVGOF-UNZQKMDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1(C(C(C3C2CC4=C(C3(C)O)C=CO4)O)O)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](CCC([C@@]1([C@H]([C@@H]([C@@H]3[C@@H]2CC4=C([C@@]3(C)O)C=CO4)O)O)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
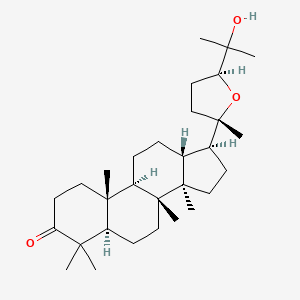

![calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenyl-3-[(2,2,5,5-tetradeuteriooxolan-3-yl)oxycarbonylamino]butan-2-yl] phosphate](/img/structure/B1150816.png)

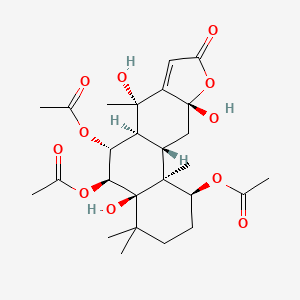
![7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one](/img/structure/B1150826.png)
